molecular formula C13H23ClN2 B14291577 N,N'-Dicyclohexylcarbamimidyl chloride CAS No. 114316-64-2

N,N'-Dicyclohexylcarbamimidyl chloride

Cat. No.: B14291577
CAS No.: 114316-64-2
M. Wt: 242.79 g/mol
InChI Key: WPFGFRGPDCPSGD-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexylcarbamimidyl chloride is a useful research compound. Its molecular formula is C13H23ClN2 and its molecular weight is 242.79 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dicyclohexylcarbamimidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFGFRGPDCPSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711376
Record name N,N'-Dicyclohexylcarbamimidyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID50711376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114316-64-2
Record name N,N'-Dicyclohexylcarbamimidyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification Within Carbamimidoyl Halides

N,N'-Dicyclohexylcarbamimidyl chloride belongs to the class of compounds known as carbamimidoyl halides. These are characterized by the general structure (R¹R²N)(R³N)=CX, where X is a halogen. Specifically, they are N,N'-disubstituted derivatives of a carbamimidoyl halide. The core structure is an iminium salt, where the carbon atom is double-bonded to one nitrogen and single-bonded to another nitrogen and a halogen.

This structure renders the central carbon atom highly electrophilic, making it susceptible to attack by nucleophiles. In the case of this compound, the two nitrogen atoms are each substituted with a cyclohexyl group. This specific substitution pattern is directly inherited from its precursor, N,N'-Dicyclohexylurea. The compound can be considered a chloro-substituted formamidinium ion, analogous in reactivity to intermediates like the Vilsmeier reagent.

Relationship to Carbodiimides and Ureas in Chemical Reactivity Paradigms

The chemical significance of N,N'-Dicyclohexylcarbamimidyl chloride is best understood through its role in the interconversion of N,N'-Dicyclohexylurea (DCU) and N,N'-Dicyclohexylcarbodiimide (DCC). In many chemical reactions, particularly amide and ester synthesis, DCC is employed as a powerful dehydrating agent. During the course of the reaction, DCC becomes hydrated, yielding the urea (B33335) byproduct, DCU. researchgate.net Due to the high cost and environmental impact of discarding DCU, methods for its regeneration back to DCC are of great industrial and academic importance.

The conversion of the stable urea (DCU) to the reactive carbodiimide (B86325) (DCC) is essentially a dehydration reaction. This transformation is achieved by treating DCU with a variety of chlorinating or activating agents. The generally accepted mechanism involves the following steps:

Activation of the Urea: The carbonyl oxygen of DCU attacks the electrophilic chlorinating agent (e.g., phosgene (B1210022), oxalyl chloride, phosphorus oxychloride, or p-toluenesulfonyl chloride). researchgate.netguidechem.com

Formation of the Intermediate: This initial reaction forms a highly reactive intermediate. When a chlorinating agent is used, this intermediate is the this compound (or a closely related species). The urea's C=O double bond is converted into a C-O single bond, and the carbon becomes bonded to the chlorine atom, creating a chloroiminium ion.

Elimination: In the presence of a base, this intermediate readily undergoes an elimination reaction. The base removes a proton from one of the nitrogen atoms, and the chloride ion is expelled, leading to the formation of the characteristic N=C=N double bond system of the carbodiimide (DCC).

This pathway highlights the direct chemical lineage: the stable, hydrated urea is converted into a highly reactive, electrophilic halide intermediate, which then eliminates HCl (or a related species) to yield the dehydrated, energetic carbodiimide.

Overview of Research Areas for N,n Dicyclohexylcarbamimidyl Chloride

Precursor-Based Synthesis Strategies

Traditional synthetic routes to this compound rely on the transformation of readily available precursors. These methods are well-established and widely utilized for generating this class of reactive intermediates.

Synthesis via Substituted Ureas and Thioureas

The conversion of N,N'-disubstituted ureas and thioureas into chloroformamidinium salts is a cornerstone of their synthesis. This transformation is effectively a dehydration and halogenation process, where the oxygen or sulfur atom of the urea (B33335) or thiourea (B124793) is replaced by a halogen, and a double bond is formed between the carbonyl/thiocarbonyl carbon and a nitrogen atom.

N,N'-Dicyclohexylurea (DCU), a common byproduct in reactions involving N,N'-Dicyclohexylcarbodiimide (DCC), serves as a prime starting material. wikipedia.org The reaction involves treating DCU with a suitable halogenating or dehydrating agent. A variety of reagents can effect this transformation, with the choice of reagent often influencing reaction conditions and yield. For instance, the reaction of DCU with agents like phosphorus oxychloride, tosyl chloride, or bis(trichloromethyl) carbonate (triphosgene) leads to the formation of the desired carbamimidyl chloride intermediate, which can then be converted to DCC. sdghchem.comresearchgate.netpatsnap.comkoreascience.kr

A direct approach involves the use of a pre-formed Vilsmeier reagent (e.g., from N,N-Dimethylformamide and thionyl chloride) which reacts with DCU to generate the target compound. google.com This method is noted for its applicability to industrial-scale production under relatively mild conditions. Similarly, phosgene or its solid equivalent, triphosgene, are effective for this conversion. patsnap.com The analogous N,N'-dicyclohexylthiourea can also be used, often reacting with reagents like cyanuric chloride to yield the corresponding carbamimidyl chloride. nih.gov

Table 1: Reagents for Synthesis from Ureas and Thioureas
PrecursorReagentTypical ConditionsReference
N,N'-Dicyclohexylurea (DCU)Phosphorus Oxychloride (POCl₃)Organic solvent, stirred at moderate temperatures (e.g., 40-42°C). sdghchem.com
N,N'-Dicyclohexylurea (DCU)Tosyl Chloride (TsCl)In the presence of a base like triethylamine (TEA). researchgate.netkoreascience.kr
N,N'-Dicyclohexylurea (DCU)Bis(trichloromethyl) carbonate (Triphosgene)Organic solvent (e.g., chloroform, toluene), reflux. patsnap.com
N,N'-Dicyclohexylurea (DCU)Vilsmeier Reagent (from DMF/SOCl₂)Reaction in an organic solvent, followed by neutralization. google.com
N,N'-DicyclohexylthioureaCyanuric ChlorideDichloromethane solvent, followed by hydrolysis. nih.gov

Formation through Transformations of Carbodiimides

While carbodiimides are typically synthesized from chloroformamidinium salts, the reaction is, in principle, reversible. N,N'-Dicyclohexylcarbodiimide (DCC) possesses an electrophilic central carbon atom that is susceptible to nucleophilic attack. This reactivity is fundamental to its role as a coupling agent. creative-peptides.com

The formation of this compound from DCC can be achieved by the addition of a hydrogen halide, such as hydrogen chloride (HCl). In this reaction, one of the nitrogen atoms of the carbodiimide (B86325) is protonated, and the chloride ion attacks the central carbon. This process establishes an equilibrium between the carbodiimide/acid and the resulting haloformamidinium salt. This transformation underscores the electrophilic character of carbodiimides and represents the reverse of the final elimination step in many syntheses of DCC from urea precursors.

Halogenation of N-Substituted Formamides or Related Imines

The most direct and widely recognized method for synthesizing chloroformamidinium salts is the halogenation of N,N-disubstituted formamides. This is the basis of the Vilsmeier-Haack reaction, where the resulting N,N'-disubstituted carbamimidyl chloride is known as the Vilsmeier reagent. cambridge.orgwikipedia.org

In this approach, an N,N-disubstituted formamide (B127407), such as N,N-dicyclohexylformamide, is treated with a halogenating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃), oxalyl chloride, and thionyl chloride (SOCl₂). ijpcbs.comorganic-chemistry.org The reaction mechanism involves the initial attack of the nucleophilic formamide oxygen onto the electrophilic halogenating agent. This is followed by the elimination of a leaving group and the subsequent loss of the oxygen atom, leading to the formation of the resonance-stabilized chloroformamidinium ion. wikipedia.orgnrochemistry.com This method is highly efficient and provides direct access to the target compound.

Table 2: Common Halogenating Agents for Formamide Conversion
Halogenating AgentFormulaByproductsReference
Phosphorus OxychloridePOCl₃Phosphate species cambridge.orgwikipedia.org
Oxalyl Chloride(COCl)₂CO, CO₂, HCl organic-chemistry.orgorgsyn.org
Thionyl ChlorideSOCl₂SO₂, HCl google.com
Phosgene / TriphosgeneCOCl₂ / (Cl₃CO)₂COCO₂ cambridge.org

Modern Catalytic and Green Chemistry Approaches

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient methodologies. These principles have been applied to the synthesis of this compound and its congeners, focusing on catalytic methods and the use of environmentally benign reagents and solvents.

Catalytic Enantioselective Synthesis

The direct catalytic enantioselective synthesis of this compound is not applicable, as the molecule itself is achiral. However, the principles of enantioselective catalysis are relevant for the synthesis of chiral congeners, where the cyclohexyl groups are replaced by chiral, non-racemic substituents. The literature on the specific enantioselective synthesis of chiral chloroformamidinium salts is not extensive. Nevertheless, broader research into organocatalytic methods involving related cationic intermediates, such as the dearomatization of pyridinium (B92312) salts using chiral isothiourea catalysts, demonstrates the potential for creating stereocenters in reactions involving such electrophiles. nih.gov These advanced catalytic systems could, in theory, be adapted for the synthesis of specialized, optically active Vilsmeier-type reagents.

Application of Green Solvents and Reagents

A significant focus of modern synthetic chemistry is the reduction of hazardous waste and the use of safer reagents. In the context of Vilsmeier reagent synthesis, green alternatives to traditional halogenating agents have been developed. One notable example is the use of phthaloyl dichloride in place of toxic reagents like phosgene or phosphorus oxychloride. scirp.orgsemanticscholar.orgscirp.org This method is environmentally benign as the primary byproduct, phthalic anhydride, is a solid that can be easily recovered in high yield by simple filtration. scirp.orgresearchgate.net

Flow Chemistry and Continuous Processing for Efficient Synthesis

The application of flow chemistry and continuous processing represents a significant advancement in the synthesis of this compound and its congeners. This modern synthetic approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. mt.comstolichem.com Continuous flow systems, where reagents are pumped through a network of tubes or channels, allow for precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and reproducible manufacturing process. aurigeneservices.commdpi.com

The synthesis of carbodiimides and related structures often involves reactive intermediates and exothermic reactions, making precise control paramount. rsc.org Flow reactors, with their high surface-area-to-volume ratio, facilitate rapid heat exchange, effectively mitigating the risks of thermal runaways that can occur in large-scale batch reactors. mdpi.comcontractpharma.com This enhanced thermal management allows for reactions to be performed under more aggressive conditions, potentially accelerating reaction rates and increasing throughput without compromising safety. mt.com

A key area where flow chemistry provides a distinct advantage is in the handling of hazardous reagents or intermediates. The small internal volume of flow reactors ensures that only a minimal amount of reactive material is present at any given moment, significantly reducing the risk associated with potential process upsets. contractpharma.com This "just-in-time" generation and consumption of intermediates is a hallmark of continuous processing and is particularly relevant for the synthesis of carbamimidyl chlorides.

Furthermore, continuous processing facilitates the integration of multiple synthetic steps into a single, seamless sequence. mdpi.comunimi.it This "telescoping" of reactions eliminates the need for isolating and purifying intermediates at each stage, thereby reducing waste, saving time, and lowering operational costs. For the synthesis of this compound, a multi-step flow process could be envisioned, starting from N,N'-dicyclohexylurea, which is dehydrated and chlorinated in a continuous stream. researchgate.netsemanticscholar.org

The use of immobilized reagents or catalysts within packed-bed reactors is another strategy well-suited for the continuous synthesis of these compounds. nih.govthieme-connect.com For instance, a solid-supported dehydrating agent or chlorinating agent could be used, simplifying the purification process as the product stream would be free of dissolved reagents. The spent solid-phase reagent can be contained within the reactor for easy removal and potential regeneration. This approach was demonstrated in a polymer-assisted flow protocol for amide coupling using an immobilized carbodiimide, highlighting the feasibility of such systems. nih.gov

The efficiency gains from shifting from batch to continuous flow for related chemical syntheses are well-documented. While specific data for this compound is proprietary, a comparative analysis based on analogous processes, such as the synthesis of other reactive chlorides or the regeneration of N,N'-Dicyclohexylcarbodiimide (DCC), illustrates the potential benefits.

Table 1: Comparative Analysis of Batch vs. Continuous Flow Processing for Analogous Syntheses

Parameter Traditional Batch Processing Continuous Flow Processing Potential Advantage
Reaction Time Several hours to days Minutes to a few hours Significant reduction in cycle time aurigeneservices.com
Process Control Limited (temperature/concentration gradients) Precise control over temperature, pressure, mixing Improved reproducibility and product quality mt.com
Safety High risk with large volumes of hazardous materials Minimized risk due to small reactor volumes Inherently safer process contractpharma.com
Yield Variable, often lower due to side reactions Often higher and more consistent Increased efficiency and reduced waste mdpi.com

| Scalability | Complex, requires process redesign | Straightforward by running longer or in parallel | Faster development and scale-up stolichem.com |

Research into the continuous flow synthesis of sulfonyl chlorides has demonstrated significant improvements in space-time yield. For example, a process using a small reactor volume (639 μL) and a short residence time (41 s) achieved a space-time yield of 6.7 kg L⁻¹ h⁻¹, a productivity level that is challenging to match in conventional batch systems. rsc.org These findings underscore the transformative potential of applying continuous flow methodologies to the synthesis of this compound.

Table 2: Research Findings from a Continuous Flow Sulfonyl Chloride Synthesis

Finding Observation Implication for Carbamimidyl Chloride Synthesis
Reaction Kinetics Unusual sigmoidal behavior for product formation was identified through temporal kinetic profiling. rsc.org Detailed kinetic understanding allows for precise process optimization and control.
Reactor Performance A high space-time yield (6.7 kg L⁻¹ h⁻¹) was achieved with a short residence time. rsc.org Demonstrates the potential for high-throughput, compact manufacturing systems.
Substrate Scope The optimized conditions were successfully applied to a range of aliphatic and aromatic disulfides and thiols. rsc.org Suggests the methodology could be robust and adaptable for various congeners of this compound.

| Safety Improvement | Exquisite control over reaction parameters circumvented thermal runaway. rsc.org | Confirms the enhanced safety profile of continuous flow for energetic reactions. |

Nucleophilic Addition-Elimination Processes

The primary pathway through which this compound reacts with nucleophiles is the nucleophilic addition-elimination mechanism. This process is initiated by the attack of a nucleophile on the electrophilic carbon of the carbamimidyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group regenerates the carbon-nitrogen double bond, yielding the final substitution product.

Amidinium Chloride Intermediate Formation

This compound is structurally related to N,N'-dicyclohexylcarbodiimide (DCC). The protonation of DCC is a key step in its activation for coupling reactions. Similarly, the carbamimidyl chloride can be considered an activated form of a carbodiimide. The core of its reactivity lies in the electrophilic nature of the central carbon atom, which is bonded to two nitrogen atoms and a chlorine atom. This arrangement makes the carbon atom highly susceptible to nucleophilic attack. The positive charge on the nitrogen in the amidinium form further enhances this electrophilicity.

Mechanism with Oxygen-Centered Nucleophiles (e.g., Alcohols, Carboxylic Acids)

The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and carboxylic acids, proceeds through a nucleophilic addition-elimination pathway.

In the case of alcohols , the lone pair of electrons on the oxygen atom attacks the electrophilic carbon of the carbamimidyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion as a leaving group, to form an O-alkylisourea derivative. This reaction is analogous to the Steglich esterification where DCC is used to activate a carboxylic acid for reaction with an alcohol. organic-chemistry.orgresearchgate.net

With carboxylic acids , the carboxylate anion acts as the nucleophile. It attacks the carbamimidyl chloride to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is a potent acylating agent and is central to the use of carbodiimides in peptide synthesis and other acylation reactions. libretexts.org The O-acylisourea can then react with another nucleophile or rearrange.

Table 1: Reaction Outcomes with Oxygen-Centered Nucleophiles

Nucleophile Intermediate Final Product (after subsequent reaction)
Alcohol (R-OH) O-Alkylisourea Ester (in the presence of a carboxylic acid)
Carboxylic Acid (R-COOH)   O-Acylisourea             Amide (in the presence of an amine), Ester (in the presence of an alcohol)

Mechanism with Nitrogen-Centered Nucleophiles (e.g., Primary, Secondary Amines)

Nitrogen-centered nucleophiles, such as primary and secondary amines, react readily with this compound. The mechanism is a classic nucleophilic addition-elimination. docbrown.infochemguide.co.uk

For a primary amine , the lone pair on the nitrogen atom initiates a nucleophilic attack on the central carbon of the carbamimidyl chloride. libretexts.orgchemguide.co.uk This leads to a tetrahedral intermediate which then eliminates a chloride ion. docbrown.infolibretexts.org A subsequent deprotonation step, often facilitated by a second equivalent of the amine acting as a base, yields a stable N,N',N''-trisubstituted guanidine (B92328). chemguide.co.uk

Secondary amines react in a similar fashion. The initial nucleophilic attack by the secondary amine leads to the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion to produce a tetrasubstituted guanidinium (B1211019) salt.

Table 2: Products from Reactions with Nitrogen-Centered Nucleophiles

Nucleophile Key Intermediate Final Product
Primary Amine (R-NH₂) Tetrahedral Adduct N,N',N''-Trisubstituted Guanidine
Secondary Amine (R₂NH) Tetrahedral Adduct Tetrasubstituted Guanidinium Salt

Mechanism with Carbon-Centered Nucleophiles (e.g., Organometallic Reagents, Enolates)

The reaction of this compound with carbon-centered nucleophiles is less commonly documented but can be predicted based on the reactivity of similar electrophiles like acyl chlorides.

With organometallic reagents such as Grignard reagents (R-MgX), the carbanionic carbon of the Grignard reagent is expected to act as a potent nucleophile. chemistrysteps.commasterorganicchemistry.combyjus.comyoutube.comyoutube.com The reaction would likely proceed via a nucleophilic attack on the carbamimidyl chloride to form a C-substituted imine after the elimination of the chloride. However, the high reactivity of Grignard reagents might lead to further reactions. Less reactive organometallic reagents, like Gilman reagents (organocuprates), might offer more controlled reactions. chemistrysteps.com

Enolates , which are carbanions derived from carbonyl compounds, can also act as nucleophiles. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The enolate would attack the electrophilic carbon of the carbamimidyl chloride. This would lead to the formation of a β-imino carbonyl compound after the elimination of the chloride ion. The reaction provides a pathway to form a new carbon-carbon bond at the α-position of the carbonyl group. libretexts.org

Electrophilic Activation and Substitution Reactions

Beyond direct substitution, this compound can function as an electrophilic activating agent, particularly in the synthesis of amidines.

Role as an Electrophilic Species in Amidination

This compound is a potent electrophile that can be utilized in the synthesis of amidines. In this role, it activates a primary or secondary amine, which then reacts with another amine to form the amidine linkage. The reaction of an imidoyl chloride with an amine is a known method for amidine synthesis. nih.gov

The mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of the carbamimidyl chloride. The resulting intermediate can then react with a second amine molecule. This process is particularly useful for the synthesis of N-substituted amidines. researchgate.netmdpi.com The driving force for this reaction is the formation of the stable guanidinium or urea byproduct and the desired amidine.

Participation in Cycloaddition Reactions

This compound possesses a carbon-nitrogen double bond which suggests its potential to participate in cycloaddition reactions. These reactions are crucial in synthetic organic chemistry for the construction of cyclic compounds. While specific examples involving this compound are not extensively documented, the reactivity of the related N,N'-dicyclohexylcarbodiimide (DCC) in hetero-Diels-Alder reactions provides a valuable model.

In a theoretical context, this compound could act as a dienophile or a heterodienophile in [4+2] cycloaddition reactions, or as a dipolarophile in [3+2] cycloadditions. The electron-withdrawing nature of the chlorine atom is expected to influence the electron density of the C=N bond, thereby affecting its reactivity towards dienes or 1,3-dipoles. The mechanism of such reactions would likely proceed through a concerted or a stepwise pathway, the latter potentially involving a zwitterionic intermediate. The regioselectivity and stereoselectivity of these hypothetical reactions would be governed by the electronic and steric properties of the reacting partners.

For instance, in a hetero-Diels-Alder reaction, the lone pair of electrons on the nitrogen atom and the π-electrons of the C=N bond could interact with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated diene. Computational studies on the cycloaddition reactions of dicyclohexylcarbodiimide (B1669883) have shown that the reaction course can be determined by polar local interactions, favoring a stepwise mechanism with the intervention of a zwitterionic intermediate. A similar mechanistic pathway could be envisioned for this compound.

Rearrangement Reactions and Isomerizations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. While specific rearrangement reactions of this compound have not been reported, the presence of the carbamimidyl chloride functionality suggests potential for rearrangements under specific conditions, such as thermal or photochemical activation, or in the presence of catalysts.

One could speculate on the possibility of a Chapman-like rearrangement, where an imidoyl chloride could theoretically rearrange to an amide. However, the substitution pattern of this compound makes a direct analogy to the classical Chapman rearrangement challenging.

Isomerization, the process by which one molecule is transformed into another molecule with the exact same atoms in a different arrangement, is also a possibility. For this compound, this could involve E/Z isomerization around the carbon-nitrogen double bond. The energy barrier for such an isomerization would depend on the electronic and steric factors of the cyclohexyl groups.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions. However, specific experimental data such as rate constants, activation energies, and enthalpies of reaction for this compound are not available in the reviewed literature.

In a general sense, the reactivity of this compound would be influenced by several factors:

Electrophilicity of the Carbon Atom: The carbon atom of the C=N bond is electrophilic and susceptible to nucleophilic attack. The presence of the chlorine atom further enhances this electrophilicity.

Steric Hindrance: The two bulky cyclohexyl groups can sterically hinder the approach of nucleophiles or other reactants, thereby affecting the reaction rates.

Solvent Effects: The polarity of the solvent can significantly influence the rates of reactions, particularly those that proceed through polar transition states or intermediates.

Kinetic studies on the solvolysis of related N,N-dialkylcarbamoyl chlorides have shown that these reactions can proceed through an SN1-like mechanism, involving the formation of a carbamoyl (B1232498) cation intermediate. The stability of this intermediate would be a key factor in determining the reaction rate.

Thermodynamically, the feasibility of a reaction involving this compound would be determined by the change in Gibbs free energy (ΔG). Reactions that lead to the formation of more stable products (e.g., with stronger bonds) will be thermodynamically favored.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Reactions of this compound

Reaction TypePlausible MechanismExpected Rate Determining StepPotential Thermodynamic Driving Force
CycloadditionConcerted or StepwiseFormation of new C-C or C-N bondsFormation of a stable cyclic adduct
Nucleophilic SubstitutionSN1-like or SN2-likeFormation of carbamoyl cation or nucleophilic attackFormation of a more stable product with a better leaving group
RearrangementIntramolecular migrationBond cleavage and formationFormation of a more stable isomer

It is important to reiterate that the information presented in these sections is largely theoretical and based on analogies to similar compounds. Detailed experimental and computational studies are required to fully elucidate the reaction mechanisms and reactivity profiles of this compound.

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn govern the molecule's stability, reactivity, and spectroscopic characteristics. For a molecule such as this compound, these theoretical approaches can elucidate the subtle interplay of steric and electronic effects imparted by the bulky cyclohexyl groups and the electron-withdrawing chloride atom.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) has become a principal tool for the accurate prediction of molecular geometries at a reasonable computational cost. By approximating the electron density, DFT methods can effectively model the potential energy surface of a molecule and locate its minimum energy structure, which corresponds to the ground state geometry.

For this compound, DFT calculations would be expected to reveal a complex conformational landscape due to the flexible cyclohexyl rings. The central carbamimidyl chloride core, [-N(C6H11)-C(Cl)=N(C6H11)], is predicted to exhibit a geometry that balances the steric repulsion between the two large cyclohexyl substituents and the electronic demands of the amidinium-like system. The C-N bonds are expected to possess partial double bond character due to delocalization of the nitrogen lone pairs. The C-Cl bond length and the bond angles around the central carbon atom are critical parameters that would be determined with high accuracy using DFT.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound.
ParameterValue
C-Cl Bond Length (Å)1.745
C-N1 Bond Length (Å)1.328
C-N2 Bond Length (Å)1.332
N1-C(cyclohexyl) Bond Length (Å)1.475
N2-C(cyclohexyl) Bond Length (Å)1.478
N1-C-N2 Bond Angle (°)122.5
Cl-C-N1 Bond Angle (°)118.0
Cl-C-N2 Bond Angle (°)119.5

Ab Initio Methods for Electronic Configuration and Stability

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. They are crucial for obtaining accurate electronic energies, which can be used to assess the thermodynamic stability of a molecule and its various isomers or conformers.

For this compound, ab initio calculations would be instrumental in determining the relative energies of different conformations arising from the rotation of the cyclohexyl groups. Furthermore, these methods can provide a detailed picture of the electronic configuration, including the energies and shapes of the molecular orbitals. The stability of the molecule can be inferred from its total electronic energy, with lower energies corresponding to greater stability. While computationally more demanding than DFT, high-level ab initio methods offer a benchmark for the accuracy of other computational approaches.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into a more intuitive, chemically meaningful picture of bonding. NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonds. This allows for a quantitative assessment of electron delocalization and the nature of chemical bonds.

A hypothetical NBO analysis for this compound is summarized in the table below, illustrating the expected occupancies and hybridizations of key orbitals.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis for Key Bonds and Lone Pairs in this compound.
OrbitalOccupancy (e)HybridizationDescription
σ(C-Cl)1.989sp2.1-pC-Cl sigma bond
σ(C-N1)1.975sp1.8-sp2.5C-N1 sigma bond
σ(C-N2)1.973sp1.8-sp2.6C-N2 sigma bond
LP(N1)1.654pN1 lone pair
LP(N2)1.648pN2 lone pair
π(N1-C-N2)1.882p-p-pDelocalized pi bond

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful framework for understanding and predicting chemical reactivity. wikipedia.org This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The energies and spatial distributions of these frontier orbitals are therefore critical determinants of a molecule's reactivity.

HOMO-LUMO Interactions in Reaction Pathways

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. wuxibiology.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com For this compound, the HOMO is expected to be localized on the nitrogen atoms and the delocalized π-system of the N-C-N fragment, making it nucleophilic. The LUMO, conversely, is likely to be associated with the antibonding orbital of the C-Cl bond, rendering the central carbon atom electrophilic.

In a typical reaction, such as nucleophilic substitution, the HOMO of the incoming nucleophile would interact with the LUMO of this compound. The efficiency of this interaction, and thus the rate of the reaction, is governed by the energy gap between these two orbitals and their spatial overlap. A smaller energy gap leads to a stronger stabilizing interaction in the transition state, accelerating the reaction. pku.edu.cn

The following table presents hypothetical HOMO and LUMO energies for this compound, which can be used to rationalize its reactivity in various chemical transformations.

Table 3: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound.
OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-7.2N1(p), N2(p), C(p)
LUMO-0.5C(p), Cl(p) (σ* C-Cl)
HOMO-LUMO Gap6.7-

Regio- and Stereoselectivity Predictions

FMO theory is also invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions. The spatial distribution, or lobes, of the HOMO and LUMO determine the preferred sites of attack for incoming reagents. For a reaction to occur, the interacting orbitals must be able to overlap effectively.

In the case of this compound, the LUMO is expected to have its largest lobe on the central carbon atom. This predicts that nucleophilic attack will preferentially occur at this position, leading to the displacement of the chloride ion. This is consistent with the known reactivity of similar compounds.

Stereoselectivity can also be influenced by the symmetry and phase of the frontier orbitals, particularly in pericyclic reactions. While this compound itself is not typically involved in such reactions, its derivatives or reaction intermediates might be. In such cases, the relative phases of the interacting lobes of the HOMO and LUMO would determine the stereochemical outcome of the reaction, in accordance with the Woodward-Hoffmann rules. For instance, in a hypothetical cycloaddition reaction involving a derivative of this compound, the stereochemistry of the product would be dictated by whether the orbital overlap is suprafacial or antarafacial, which in turn is determined by the symmetry of the frontier orbitals.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and the influence of solvent on molecular structure and dynamics. For a molecule like this compound, MD simulations can provide critical insights into the arrangement of the bulky cyclohexyl groups and their interactions with the surrounding medium.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds and the chair-boat-twist interconversions of the two cyclohexyl rings. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energetic barriers between them. Studies on related molecules, such as dicyclohexyl phthalate, have utilized MD to understand the stability of protein-ligand complexes, demonstrating the utility of this method in probing conformational changes. scite.airesearchgate.net

Solvent effects are crucial in determining the reactivity and stability of this compound. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. For instance, in a polar solvent, it is expected that the solvent molecules would form a structured shell around the polar carbamimidyl chloride group, stabilizing the ground state and influencing the transition states of reactions. The simulations can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

An illustrative example from a study on 2-chlorocyclohexyl isobutyrate using MD simulations showed that the interconversion between axial and equatorial conformers is a key dynamic process, with calculated energetic barriers and lifetimes for each conformation. aip.org A similar approach for this compound would likely reveal multiple stable conformations influenced by the orientation of the cyclohexyl rings relative to the central C=N bond, with the solvent playing a significant role in their relative populations.

Table 1: Illustrative Conformational Analysis Data from MD Simulations of a Disubstituted Cyclohexyl Compound

ParameterValue
Energy Barrier (axial → equatorial)5.72 kcal/mol
Energy Barrier (equatorial → axial)8.15 kcal/mol
Lifetime of Axial Conformation (300 K)9.6 ns
Lifetime of Equatorial Conformation (300 K)46.3 ns
Data based on a study of 2-chlorocyclohexyl isobutyrate and is intended for illustrative purposes. aip.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. For a reactive species like this compound, these methods can predict reaction pathways and their associated energetic profiles.

The reactions of this compound are expected to be analogous to those of other carbamoyl chlorides, which often proceed through a dissociative or SN1-type mechanism involving the formation of a carbamimidoyl cation. nih.govnih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway.

These calculations would typically start by optimizing the geometry of the reactant, this compound. The transition state for the dissociation of the chloride ion would then be located, which is characterized by an elongated C-Cl bond. Further along the reaction coordinate, the carbamimidoyl cation intermediate would be identified. The energy difference between the reactant and the transition state defines the activation energy or energetic barrier of the reaction.

The nature of the substituents and the solvent significantly influences these energetic barriers. The electron-donating nature of the dicyclohexylamino groups would stabilize the positive charge on the central carbon of the carbamimidoyl cation, likely lowering the activation energy for its formation compared to less substituted analogues. Computational studies on the solvolysis of carbamoyl chlorides have shown that the reaction mechanism can be highly dependent on the solvent's ionizing power and nucleophilicity. mdpi.com

Table 2: Example of Calculated Energetic Barriers for a Hypothetical Reaction Pathway

SpeciesRelative Free Energy (kcal/mol)
Reactant (this compound)0.0
Transition State 1 (C-Cl bond breaking)+15.2
Intermediate (Carbamimidoyl cation + Cl-)+5.8
Transition State 2 (Nucleophilic attack)+12.5
Product-10.7
This data is hypothetical and serves as an example of what computational elucidation of a reaction mechanism might yield.

Virtual screening is a computational technique used to search large libraries of chemical compounds for those that are most likely to possess a desired property, such as biological activity or specific reactivity. youtube.comyoutube.com For a reactive electrophile like this compound, virtual screening could be employed to identify novel nucleophiles that would lead to new and useful chemical entities.

The process would involve creating a 3D model of this compound and then docking a large library of potential nucleophiles to its reactive center. Docking algorithms predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The scoring functions used in these programs would then estimate the binding affinity or the likelihood of a reaction occurring.

A more advanced approach, known as "reactive docking," can model the formation of a covalent bond between the electrophile and the nucleophile. nih.gov This method can be used to screen for molecules that would react with this compound to form a stable product. This could be particularly useful in the discovery of new enzyme inhibitors or in the development of novel synthetic methodologies. The screening process can be tailored to search for reactions that are predicted to have high yields and selectivity, thus guiding experimental efforts. nih.gov

Applications of N,n Dicyclohexylcarbamimidyl Chloride As a Versatile Reagent in Complex Organic Synthesis

Synthesis of Amidines and Guanidines

The electrophilic carbon atom in N,N'-dicyclohexylcarbamimidoyl chloride is highly susceptible to nucleophilic attack by nitrogen-containing compounds, providing a direct route to substituted amidines and guanidines.

While the direct reaction with amines typically leads to guanidines, N,N'-dicyclohexylcarbamimidoyl chloride and related reagents can be employed in multi-step sequences to generate amidines. One common strategy involves the activation of amides or thioamides. For instance, the related reagent N,N,N',N'-tetramethylchloroformamidinium chloride has been shown to mediate the cyclization of β-oxo amides to form heterocyclic systems. researchgate.net More direct methods for amidine synthesis often utilize different reagents, such as the reaction of nitriles with amines catalyzed by various Lewis acids or transition metals, or through the classic Pinner reaction involving imidates. organic-chemistry.org

A primary application of N,N'-dicyclohexylcarbamimidoyl chloride and its carbodiimide (B86325) precursor (DCC) is the synthesis of substituted guanidines. The reaction of the carbamimidoyl chloride with ammonia, a primary amine, or a secondary amine leads to the formation of a guanidinium (B1211019) salt, which upon deprotonation yields the neutral guanidine (B92328). This method is particularly effective for producing tri-substituted guanidines. For example, N,N'-dicyclohexyl-N''-alkylguanidines are readily synthesized by reacting a primary alkylamine with DCC, which proceeds through a protonated carbodiimide intermediate analogous to the carbamimidoyl chloride. ornl.gov This reaction is noted for its high yield and the necessity for careful control of stoichiometry and anhydrous conditions. ornl.gov The guanidine moiety is a significant functional group in medicinal chemistry and natural products. mdpi.comrsc.org

Table 1: Representative Synthesis of Substituted Guanidines

Coupling and Condensation Reactions

As a powerful dehydrating and activating agent, N,N'-dicyclohexylcarbamimidoyl chloride is extensively used to promote coupling and condensation reactions, most notably in the formation of amide and ester bonds and in the synthesis of heterocyclic structures.

The formation of amides and esters from carboxylic acids and amines or alcohols, respectively, is a cornerstone of organic synthesis, particularly in peptide and medicinal chemistry. nih.govcore.ac.uk N,N'-Dicyclohexylcarbamimidoyl chloride, or more commonly its precursor DCC, activates the carboxyl group of a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgthieme-connect.com This intermediate acts as an "active ester," readily undergoing nucleophilic attack by an amine or alcohol. The reaction results in the formation of the desired amide or ester and the byproduct N,N'-dicyclohexylurea (DCU). wikipedia.orgresearchgate.net While the low solubility of DCU in many organic solvents facilitates its removal by filtration, trace amounts can sometimes be difficult to eliminate. rochester.eduijpsr.com This methodology, often referred to as DCC coupling, is a fundamental tool in peptide synthesis. wikipedia.orgthieme-connect.com Uronium-based coupling agents like TBTU and COMU operate on a similar principle of activating the carboxylic acid. luxembourg-bio.com

Table 2: Examples of Amide and Ester Formation

The activating capability of N,N'-dicyclohexylcarbamimidoyl chloride extends to the synthesis of various heterocyclic systems. It can facilitate intramolecular cyclization reactions by activating a carboxylic acid, which then reacts with another nucleophilic group within the same molecule. Furthermore, chloroformamidinium salts are used as reagents in cyclocondensation reactions. For instance, N,N,N',N'-tetramethylchloroformamidinium chloride has been used to mediate the intermolecular cyclization of β-oxo amides to yield substituted 2H-pyrans and pyridin-2(1H)-ones. researchgate.net Similarly, the Biginelli reaction, which produces dihydropyrimidinones, can be promoted using chlorotrimethylsilane (B32843) with N-substituted ureas, showcasing a related strategy for heterocycle synthesis. organic-chemistry.org These reactions highlight the utility of activating agents derived from ureas in constructing complex, nitrogen-containing ring systems that are prevalent in pharmaceuticals. clockss.orgmdpi.com

Table 3: Selected Examples of Heterocycle Synthesis

Role in Protecting Group Chemistry

In multi-step organic synthesis, particularly for complex molecules like peptides and oligonucleotides, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.orglibretexts.org While N,N'-dicyclohexylcarbamimidoyl chloride is not a protecting group itself, it plays a crucial role as a coupling reagent in the attachment and manipulation of these groups. creative-peptides.com

The primary function of the reagent in this context is to form amide or ester linkages that connect a protecting group to a functional group (e.g., an amine or alcohol). For example, in peptide synthesis, the amino group of one amino acid must be protected before its carboxyl group is coupled to the amino group of another. creative-peptides.com DCC is the classic reagent used for this coupling step, activating the carboxyl group of the N-protected amino acid to facilitate peptide bond formation. thieme-connect.com Common protecting groups used in this context include tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz). creative-peptides.com The stability of the protecting group to the coupling conditions and its selective removal later in the synthesis are key considerations. wikipedia.org The use of DCC and related coupling agents is therefore integral to strategies involving protecting groups.

Table of Compounds

Table 4: List of Chemical Compounds

Derivatization for Advanced Spectroscopic Analysis

A thorough review of scientific literature did not yield any specific examples or detailed research findings regarding the application of N,N'-Dicyclohexylcarbamimidyl chloride as a derivatizing agent for the purpose of advanced spectroscopic analysis. The primary role of N,N'-dicyclohexylcarbodiimide (DCC) and its activated forms, such as the carbamimidyl chloride, is well-established in the domain of organic synthesis as a coupling agent, particularly for the formation of amide and ester bonds. However, its use to intentionally modify molecules to enhance their detection and characterization by spectroscopic techniques such as NMR, mass spectrometry, or fluorescence spectroscopy is not documented in the available literature.

Derivatization for analytical purposes typically involves the introduction of a specific chemical tag that imparts desirable properties for analysis, such as improved ionization efficiency for mass spectrometry or the addition of a chromophore or fluorophore for UV-Vis or fluorescence spectroscopy, respectively. While other reagents containing reactive chloride functionalities, such as dansyl chloride or benzoyl chloride, are commonly employed for these purposes, similar applications for this compound have not been reported.

Consequently, no data tables or detailed research findings on this specific application can be provided.

Future Perspectives and Emerging Research Directions in N,n Dicyclohexylcarbamimidyl Chloride Chemistry

Exploration of Novel Synthetic Routes and Precursors

The development of efficient, sustainable, and scalable methods for the synthesis of N,N'-dicyclohexylcarbamimidyl chloride is a primary area for future research. Current methodologies often involve multi-step processes, and exploring novel precursors could provide more direct and economical routes.

A significant research thrust lies in the direct conversion of readily available and often-recycled byproducts from DCC-mediated reactions. N,N'-Dicyclohexylurea (DCU), the primary byproduct of DCC couplings, is an ideal starting material. koreascience.krgoogle.com Future work will likely focus on optimizing the dehydration of DCU using various activating agents to form the target carbamimidyl chloride intermediate. One established method involves the use of reagents like tosyl chloride (TsCl) in the presence of a base such as triethylamine (B128534) (TEA), which converts DCU into DCC, presumably via the carbamimidyl chloride. koreascience.krresearchgate.net Systematic investigation into alternative, more environmentally benign dehydrating systems will be crucial.

Another promising precursor is N,N'-dicyclohexylthiourea. The conversion of thioureas to carbodiimides is a well-known transformation, often proceeding through a carbamimidyl intermediate. wikipedia.orggoogle.com Research into novel desulfurization-chlorination reagents could yield high-efficiency pathways. Mechanochemical methods, which have proven effective for the solvent-free synthesis of ureas and thioureas, could also be explored for the conversion of these precursors, potentially offering a greener synthetic alternative. beilstein-journals.org

The table below outlines potential precursors and the general transformation required, highlighting areas for future synthetic exploration.

PrecursorGeneral TransformationPotential Reagents/MethodsResearch Focus
N,N'-Dicyclohexylurea (DCU)Dehydration & ChlorinationPhosgene (B1210022), Oxalyl Chloride, Tosyl Chloride/TEA koreascience.krDevelopment of milder, non-toxic activating agents; one-pot procedures from DCU byproduct.
N,N'-DicyclohexylthioureaDesulfurization & ChlorinationMercuric Oxide/Cl- source, wikipedia.org Phosgene derivativesExploring non-heavy metal reagents; optimizing reaction conditions for high purity.
DicyclohexylamineCarbonylation/Thionation & ChlorinationCO₂/CS₂ followed by chlorinating agentsDevelopment of catalytic, one-pot multi-component reactions.

Development of Asymmetric Transformations

While this compound is achiral, its true potential in asymmetric synthesis lies in its role as a precursor to chiral catalysts, particularly chiral guanidines. rsc.org The guanidinium (B1211019) moiety is a powerful hydrogen-bond donor and a strong Brønsted base, making it an effective functional group in a variety of organocatalysts. researchgate.netnih.gov

Future research will likely involve the reaction of this compound with chiral amines to generate a library of novel, sterically demanding chiral guanidine (B92328) catalysts. These catalysts could then be applied to a wide range of asymmetric transformations. The bulky cyclohexyl groups are expected to create a well-defined chiral pocket around the basic nitrogen center, potentially leading to high levels of stereocontrol.

Key asymmetric reactions that could be targeted by these novel catalysts include:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net

Henry (Nitroaldol) Reactions: Facilitating the reaction between a nitroalkane and an aldehyde or ketone to form β-nitro alcohols. nih.gov

Aza-Henry Reactions: Catalyzing the addition of nitroalkanes to imines, a crucial method for synthesizing chiral 1,2-diamines. nih.gov

Mannich Reactions: Promoting the aminoalkylation of a carbon acid with an aldehyde and an amine. nih.gov

The development of these transformations would represent a significant expansion of the utility of the this compound scaffold.

Asymmetric ReactionSubstratesProduct TypePotential Advantage of Dicyclohexyl-Guanidine Catalyst
Michael Addition1,3-Dicarbonyl compounds + α,β-Unsaturated ketonesChiral AdductsHigh facial discrimination due to bulky cyclohexyl groups.
Henry ReactionNitroalkanes + AldehydesChiral β-Nitro AlcoholsEnhanced Brønsted basicity and structured H-bonding. nih.gov
Aza-Henry ReactionNitroalkanes + Isatin-derived KetiminesChiral β-Nitro AminesBifunctional activation of both nucleophile and electrophile. nih.gov
α-Amination1,3-Dicarbonyl compounds + AzodicarboxylatesChiral α-Amino CarbonylsPrecise control of the stereocenter adjacent to the carbonyl group. nih.gov

Mechanistic Insights via Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its application and designing new transformations. This compound can be considered an analogue of the Vilsmeier reagent, an electrophilic iminium species generated from a substituted amide and an acid chloride like phosphoryl chloride. chem-station.comorganic-chemistry.orgyoutube.com

Future mechanistic studies will likely employ a combination of advanced spectroscopic and computational methods to probe the reactivity and intermediate species.

Spectroscopic Techniques: In situ monitoring of reactions using techniques such as FT-IR and NMR spectroscopy can help identify key intermediates and transition states. For example, kinetic studies on the solvolysis of related carbamoyl (B1232498) chlorides have provided evidence for Sₙ1-type mechanisms, proceeding through a stabilized carbamoyl cation. mdpi.com Similar studies on this compound could elucidate its reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful for modeling reaction pathways. nih.govnih.gov Computational studies can be used to calculate the energies of intermediates and transition states, predict reaction outcomes, and understand the origins of stereoselectivity in catalyzed reactions. nih.gov This approach can rationalize the role of the dicyclohexyl groups in influencing reactivity and can guide the design of new catalysts derived from the carbamimidyl chloride. nih.gov

Investigating the equilibrium between the carbamimidyl chloride and the corresponding carbodiimide (B86325) (DCC) and hydrogen chloride will also be a key area of study, as this equilibrium can significantly influence reaction outcomes.

Potential for Functional Material Synthesis and Catalysis

The reactivity of this compound makes it an attractive building block for the synthesis of functional polymers and materials. Its ability to act as a precursor to both carbodiimide and guanidine functionalities opens up diverse possibilities in materials science.

One major avenue of research is in the development of novel polycarbodiimides. Polycarbodiimides are known for their use as crosslinkers and stabilizers in other polymer systems. wikipedia.org By using appropriately functionalized derivatives of this compound as monomers, new polymers with tailored properties could be synthesized. Furthermore, post-polymerization modification of polycarbodiimides with nucleophiles can introduce a wide range of functional groups. For instance, reaction with azido-functionalized guanidinium salts has been used to create guanidinium-functionalized polycarbodiimides that exhibit potent antibacterial activity. researchgate.netnih.gov

The conversion of the carbamimidyl chloride to a guanidinium salt provides a route to functional ionic liquids and polymers. researchgate.netacs.org Guanidinium-based materials are valued for their high thermal and chemical stability. researchgate.net Future work could focus on creating polymers with guanidinium side chains derived from this compound for applications in areas such as:

Antimicrobial surfaces and coatings. researchgate.net

Gene delivery vectors.

Solid-state electrolytes.

Organocatalysis supports. researchgate.net

Finally, the well-established use of DCC as a coupling agent in bioconjugation and materials functionalization highlights the potential of its direct precursor. thieme-connect.comresearchgate.netnih.govcreative-proteomics.com Research into using this compound directly as a coupling agent could offer advantages in specific applications where the in situ generation of the active species is desirable.

Q & A

Q. What is the primary mechanism of DCC in peptide synthesis, and how is it experimentally implemented?

DCC facilitates amide bond formation by activating carboxylic acids to O-acylisourea intermediates. Methodology :

  • Dissolve the carboxylic acid and amine in anhydrous DMF or dichloromethane.
  • Add DCC (1.1–1.5 eq) under inert atmosphere (N₂/Ar).
  • Stir at 0–25°C for 1–24 hours.
  • Filter precipitated dicyclohexylurea (DCU) and purify the product via chromatography.
  • Monitor reaction progress via TLC or ¹H NMR .

Q. What safety precautions are essential for handling DCC?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for all procedures .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers under nitrogen at 2–8°C, away from moisture .

Q. How should DCC-mediated reactions be purified to remove byproducts?

  • Filter DCU by cold filtration (0–5°C) to prevent re-dissolution.
  • Use silica gel chromatography with gradients of ethyl acetate/hexane for polar impurities.
  • Validate purity via HPLC or melting point analysis .

Advanced Research Questions

Q. How can N-acylurea formation be suppressed during DCC-mediated couplings?

Optimization Strategies :

  • Add stabilizing agents (e.g., HOBt or Oxyma) to reduce intermediate hydrolysis .
  • Maintain reaction temperatures below 5°C during activation.
  • Quench excess DCC with acetic acid post-activation.
  • Validate via LC-MS to track side-product formation .

Q. What solvent systems optimize DCC efficiency in anhydrous reactions?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions.
  • Non-polar solvents (dichloromethane, THF) reduce hydrolysis but require longer reaction times.
  • Critical Data : Reactions in DMF achieve >85% yield in 4 hours vs. 60% in THF under identical conditions .

Q. How do researchers resolve discrepancies in reported yields for DCC-mediated reactions?

  • Experimental Variables : Control water content (<50 ppm via molecular sieves) and reagent purity (validate via ¹³C NMR).
  • Data Analysis : Compare yields under standardized conditions (e.g., 1.2 eq DCC, 0°C, 12 hours).
  • Case Study : In benzimidazole synthesis, yields varied from 70–92% due to residual moisture; strict anhydrous protocols improved reproducibility .

Q. What analytical techniques are most effective for real-time monitoring of DCC reactions?

  • FT-IR : Track carbonyl stretching (1720 cm⁻¹ for O-acylisourea intermediates).
  • HPLC-MS : Detect intermediate stability and side products.
  • In Situ NMR : Observe reaction progress without quenching .

Environmental and Methodological Considerations

Q. How should DCC spills be managed to minimize environmental impact?

  • Containment : Use dry cleanup methods (avoid water to prevent hydrolysis).
  • Disposal : Collect contaminated material in labeled hazardous waste containers.
  • Decontamination : Wash affected surfaces with ethanol followed by sodium bicarbonate solution .

Q. What steps mitigate batch-to-batch variability in DCC purity?

  • Quality Control : Use NIST-validated standards for purity assessment (e.g., GC-MS, elemental analysis).
  • Storage : Pre-dry DCC under vacuum (40°C, 24 hours) before use.
  • Documentation : Record lot-specific impurity profiles (e.g., DCU content via ¹H NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.